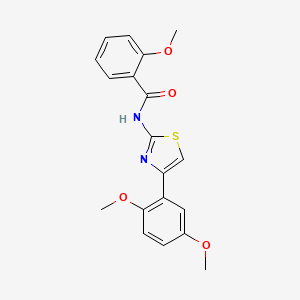

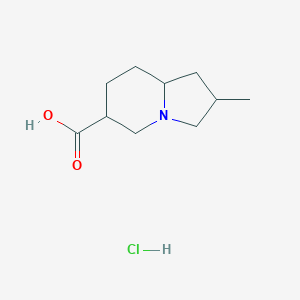

![molecular formula C20H20N2O2 B2886483 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide CAS No. 906177-76-2](/img/structure/B2886483.png)

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral Activity

The structural similarity of this compound to Pemetrexed, a drug used in cancer treatment, suggests potential for antiviral applications. Derivatives of Pemetrexed have shown increased antiviral activity against avian paramyxovirus . This implies that modifications of the compound could lead to new antiviral agents with enhanced efficacy.

Antitumor Applications

Compounds with the pyrrolo[2,3-d]pyrimidine skeleton, which is present in this compound, have exhibited significant antitumor activities . This suggests that the compound could be a candidate for the development of new antitumor drugs, possibly through inhibition of dihydrofolate reductase (DHFR), an enzyme often targeted in cancer therapies.

Enzyme Inhibition

The compound’s structure is conducive to enzyme inhibition, a property that can be harnessed in the design of drugs targeting various metabolic pathways . By inhibiting specific enzymes, it may be possible to treat diseases that are caused by the overactivity of those enzymes.

Anti-inflammatory Properties

Compounds with similar structures have been studied for their anti-inflammatory properties . This compound could potentially be modified to enhance its anti-inflammatory effects, making it useful in the treatment of chronic inflammatory diseases.

Antibacterial and Antifungal Activities

The pyrrolo[2,3-d]pyrimidine skeleton has also been associated with antibacterial and antifungal activities . Research into the compound’s potential as an antibacterial or antifungal agent could lead to the development of new treatments for infections.

Antimicrobial Activity

The compound’s core skeleton, pyrrolo[3,2-c]pyridine, is known for its broad range of biological activities, including antimicrobial properties . This suggests that the compound could be used to create new antimicrobial drugs that are effective against resistant strains of bacteria.

Antiproliferative Activity

Pyrrolo[3,2-c]pyridine derivatives have shown antiproliferative activity, which could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer . The compound could be investigated for its potential to inhibit cell proliferation.

Development of Combinatorial Chemistry

The compound’s structure makes it suitable for combinatorial chemistry applications, where it could serve as a building block for the synthesis of diverse libraries of bioactive molecules . This could accelerate the discovery of new drugs with various therapeutic uses.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the structure of the compound that it might interact with its targets through the indole nucleus, which is known to bind with high affinity to multiple receptors . The interaction with these receptors could lead to changes in cellular processes, resulting in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they might have good bioavailability

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity.

properties

IUPAC Name |

N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-18(8-6-14-4-2-1-3-5-14)21-17-12-15-7-9-19(24)22-11-10-16(13-17)20(15)22/h1-5,12-13H,6-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZHEBCSCXAPLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

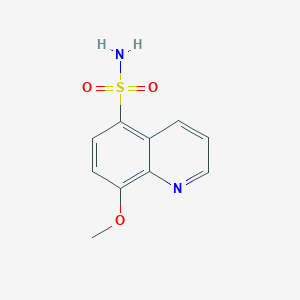

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)

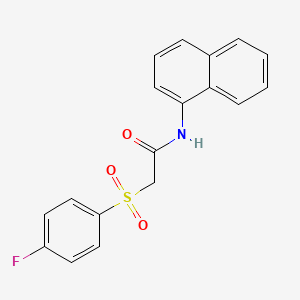

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)

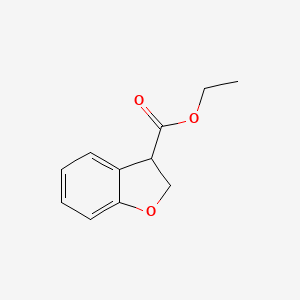

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)

![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)

![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)

![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)